Obelmycin E

Description

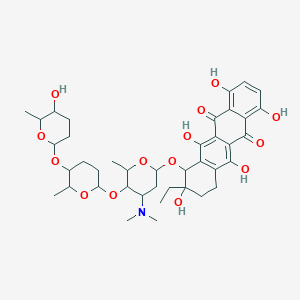

Obelmycin E is an anthracycline-class antibiotic produced by Streptomyces purpurascens, a soil-derived actinobacterium. It belongs to the rhodomycin family, characterized by a tetracyclic quinone aglycone core (7,8,9,10-tetrahydrotetracene-5,12-quinone) decorated with sugar moieties . Structural analysis reveals that Obelmycin E (referred to as "Compound F" in some studies) is a γ-isoRMN glycoside, with L-Rhodosamine and deoxyfucose attached to the aglycone . Its UV-Vis absorption maxima at 234 nm and 480 nm, along with FT-IR peaks at 1660 cm⁻¹ (C=O stretching) and 1590 cm⁻¹ (aromatic C=C), confirm its anthraquinone identity .

Biological studies demonstrate moderate antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis), with a minimum inhibitory concentration (MIC) >20 μg/mL, and selective cytotoxicity against HeLa cells (IC₅₀ ≈8.8 μg/mL) without affecting non-cancerous L929 fibroblasts .

Propriétés

Numéro CAS |

107826-17-5 |

|---|---|

Formule moléculaire |

C30H30N4O8 |

Poids moléculaire |

771.8 g/mol |

Nom IUPAC |

10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |

Clé InChI |

DEMGNRGNMQOOAO-UHFFFAOYSA-N |

SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

SMILES canonique |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Synonymes |

obelmycin E |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

Obelmycin E shares a core aglycone structure with other rhodomycin analogues but differs in glycosylation patterns (Table 1).

Table 1: Structural Comparison of Obelmycin E and Related Compounds

Key structural distinctions:

Table 2: Antimicrobial and Cytotoxic Activity

- Antimicrobial Efficacy : Rhodomycin B is the most potent (MIC = 2 μg/mL), likely due to optimal glycosylation at C-7 enhancing membrane penetration. Obelmycin E’s higher MIC (>20 μg/mL) correlates with its C-10 glycosylation, which may hinder target binding .

- Cytotoxicity : All compounds show comparable HeLa cell inhibition (IC₅₀ ~8–15 μg/mL), but Obelmycin E and α2-Rhodomycin II lack toxicity to L929 cells, suggesting improved therapeutic indices .

Ecological and Functional Roles

Obelmycin E and its analogues are implicated in microbial competition. For example, marine Streptomyces spp. produce Obelmycin F (structurally analogous to Obelmycin E) to inhibit algal-associated pathogens, highlighting ecological roles beyond human therapeutics . In contrast, Rhodomycin B’s potency against soil-dwelling Gram-positive bacteria aligns with its role in S. purpurascens’ survival .

Research Implications and Gaps

- Structural Optimization : Modifying Obelmycin E’s glycosylation pattern (e.g., shifting sugars to C-7) could enhance antibacterial activity while retaining low cytotoxicity.

- Ecological Studies : Further research is needed to clarify Obelmycin E’s role in microbial interactions, particularly in marine environments .

- Clinical Potential: Despite lower potency, Obelmycin E’s selective cytotoxicity makes it a candidate for targeted cancer therapies, warranting in vivo studies .

Q & A

Q. Q. How can researchers ensure reproducibility in Obelmycin E’s in vivo toxicity studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal reporting. Standardize protocols (e.g., dosing intervals, animal sex/age) and publish detailed methods in supplementary materials. Use open-access platforms like protocols.io to share step-by-step workflows. Include positive controls (e.g., known hepatotoxins) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.